4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-18(15-5-2-11-28-15)16-17(14-4-1-10-27-14)22(20(25)19(16)24)7-3-6-21-8-12-26-13-9-21/h1-2,4-5,10-11,17,24H,3,6-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIGAMHEGTBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.36 g/mol. The structure features two furan rings and a morpholinopropyl side chain, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells, as demonstrated in vitro.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound. In vitro tests have revealed effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor for certain kinases involved in cancer progression, thereby slowing down tumor growth and proliferation.
Case Studies
- Antitumor Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity.
- Antimicrobial Activity : Another investigation assessed the compound's effects against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on GSK-3β, an enzyme implicated in various cancers and neurodegenerative diseases. Kinetic studies revealed a competitive inhibition pattern with a Ki value of 25 nM.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/Ki Value | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 15 µM | Study A |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Study B |
| Enzyme Inhibition | GSK-3β | Ki = 25 nM | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
